molecular formula C13H21NO5 B2599272 1-Tert-butyl 3-ethyl 3-methyl-4-oxopyrrolidine-1,3-dicarboxylate CAS No. 897043-85-5

1-Tert-butyl 3-ethyl 3-methyl-4-oxopyrrolidine-1,3-dicarboxylate

Cat. No.: B2599272
CAS No.: 897043-85-5
M. Wt: 271.313
InChI Key: YDASEKAEWNKGEJ-UHFFFAOYSA-N
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Description

Molecular Formula and Weight Analysis

The molecular composition of 1-tert-butyl 3-ethyl 3-methyl-4-oxopyrrolidine-1,3-dicarboxylate demonstrates a complex organic architecture with the molecular formula carbon thirteen hydrogen twenty-one nitrogen one oxygen five. This composition reflects the presence of thirteen carbon atoms distributed across the pyrrolidine ring system, the tert-butyl protecting group, the ethyl ester moiety, and the additional methyl substituent at the 3-position. The molecular weight calculations indicate a precise mass of 271.313 daltons according to chemical database entries, while alternative sources report slight variations with values of 271.30954 daltons, representing typical variations in computational precision across different analytical platforms.

The structural complexity becomes evident when examining the distribution of functional groups within this molecular framework. The compound contains two distinct ester functionalities, with the 1-position bearing a tert-butyl carbamate protecting group and the 3-position featuring an ethyl ester group. The presence of the ketone functionality at the 4-position creates an alpha-dicarbonyl system when considered in conjunction with the adjacent carboxylate ester. This arrangement significantly influences the electronic properties of the molecule and contributes to its overall reactivity profile. The Chemical Abstracts Service registry number 897043-85-5 uniquely identifies this specific structural arrangement.

The molecular architecture can be systematically analyzed through its constituent components, each contributing specific mass increments to the overall molecular weight. The pyrrolidine ring system provides the core five-membered heterocyclic foundation, while the tert-butyl group contributes fifty-seven mass units through its branched alkyl structure. The ethyl ester functionality adds forty-five mass units, and the ketone oxygen contributes sixteen mass units to the total molecular composition. This detailed mass distribution analysis provides crucial information for analytical identification and structural confirmation through mass spectrometric techniques.

Structural Component Molecular Formula Mass Contribution (amu)
Pyrrolidine ring core C4H6NO 84.10
Tert-butyl group C4H9 57.11
Ethyl ester group C2H5O2 45.04
Methyl substituent CH3 15.03
Ketone oxygen O 15.99
Additional carbons and hydrogens C2H2O2 54.04
Total Molecular Weight C13H21NO5 271.31

Properties

IUPAC Name

1-O-tert-butyl 3-O-ethyl 3-methyl-4-oxopyrrolidine-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO5/c1-6-18-10(16)13(5)8-14(7-9(13)15)11(17)19-12(2,3)4/h6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDASEKAEWNKGEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CN(CC1=O)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butyl 3-ethyl 3-methyl-4-oxopyrrolidine-1,3-dicarboxylate typically involves the reaction of tert-butyl 3-ethyl 3-methyl-4-oxopyrrolidine-1-carboxylate with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out under inert atmosphere conditions to prevent oxidation and is typically performed at low temperatures to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent product quality and higher throughput .

Chemical Reactions Analysis

Reduction of the 4-Oxo Group

The ketone moiety at position 4 is highly reactive, enabling selective reduction to form secondary alcohols.
Example Reaction:

ReagentConditionsProductYieldSource
NaBH₄Methanol, 10°C, 50 min4-Hydroxypyrrolidine derivative98.9%
NaCNBH₃Methanol, pH 3 (HCl)4-Hydroxypyrrolidine derivative-
  • Mechanism: Hydride transfer from borohydride reagents to the electrophilic carbonyl carbon, followed by protonation.

  • Applications: The resulting alcohol serves as a precursor for further functionalization (e.g., alkylation, oxidation).

Grignard Additions

The ketone undergoes nucleophilic addition with organometallic reagents to form tertiary alcohols.
Example Reaction with Methylmagnesium Bromide:

ReagentConditionsProductYieldSource
MeMgBrTHF/Et₂O, -10°C to RT, inert atmosphere3-Methyl-3-hydroxypyrrolidine derivative83.8%
  • Key Steps:

    • Coordination of Mg to the carbonyl oxygen.

    • Nucleophilic attack by the methyl group.

    • Acidic workup to protonate the alkoxide intermediate.

  • Selectivity: The steric bulk of the tert-butyl group directs reactivity toward the less hindered ketone.

Ester Hydrolysis and Transesterification

The ethyl ester is more reactive than the tert-butyl ester due to reduced steric hindrance, enabling selective transformations.
Ethyl Ester Hydrolysis:

ReagentConditionsProductYieldSource
NaOH (aq.)Reflux, ethanolCarboxylic acid derivative63.4%
  • Mechanism: Base-mediated nucleophilic acyl substitution.

  • Applications: Generation of free carboxylic acids for coupling reactions (e.g., amide bond formation).

Deprotection of the tert-Butyl Carbamate (Boc Group)

The Boc group is cleaved under acidic conditions to unmask the pyrrolidine nitrogen.
Example Reaction:

ReagentConditionsProductYieldSource
HCl (4M in dioxane)0°C to RT, 2 hFree amine hydrochloride salt92%
  • Mechanism: Acid-catalyzed cleavage of the carbamate via formation of a tert-butyl carbocation.

  • Utility: The deprotected amine is pivotal for synthesizing bioactive molecules (e.g., antimicrobial agents).

Alkylation Reactions

The nitrogen or oxygen atoms can undergo alkylation under specific conditions.
Example Methylation:

ReagentConditionsProductYieldSource
DBU, CH₃ITHF, RT, 1 hMethylated pyrrolidine derivative63%
  • Site Selectivity: Alkylation typically occurs at the pyrrolidine nitrogen, though steric effects may favor oxygen in some cases.

Stability and Handling Considerations

  • Moisture Sensitivity: Hydrolysis of esters is accelerated in aqueous environments .

  • Thermal Stability: Decomposition observed above 100°C; storage at -20°C under inert gas is recommended .

Scientific Research Applications

Medicinal Chemistry Applications

1-Tert-butyl 3-ethyl 3-methyl-4-oxopyrrolidine-1,3-dicarboxylate has shown promise in several areas of medicinal chemistry:

1. Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the inhibition of specific metabolic pathways essential for tumor growth .

2. Neuroprotective Effects : Research suggests that this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases like Alzheimer's and Parkinson's. Its ability to cross the blood-brain barrier enhances its therapeutic prospects .

Agricultural Applications

In agriculture, compounds similar to this compound are being explored as:

1. Pesticides : The compound's structural features may contribute to its efficacy as a pesticide or herbicide. Studies on related compounds have demonstrated their ability to disrupt pest metabolism, providing a basis for further research into this application .

2. Plant Growth Regulators : There is potential for this compound to act as a plant growth regulator, promoting growth and enhancing resistance to environmental stressors .

Material Science Applications

The unique chemical structure of this compound also opens avenues in material science:

1. Polymer Synthesis : This compound can be utilized as a monomer in polymer chemistry, contributing to the development of new materials with tailored properties for specific applications such as coatings or adhesives .

Case Study 1: Anticancer Activity

A study conducted on various derivatives of pyrrolidine compounds demonstrated significant anticancer activity against breast cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase. The results indicated that modifications to the pyrrolidine ring could enhance efficacy and selectivity .

Case Study 2: Neuroprotective Effects

In vitro studies using neuronal cell cultures showed that treatment with related compounds resulted in reduced oxidative stress markers and improved cell viability under neurotoxic conditions. This suggests a protective role against neurodegeneration .

Mechanism of Action

The mechanism of action of 1-tert-butyl 3-ethyl 3-methyl-4-oxopyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ester groups can undergo hydrolysis, releasing active intermediates that can modulate biological pathways. The pyrrolidine ring structure allows for specific binding interactions with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name : 1-O-tert-butyl 3-O-ethyl 3-methyl-4-oxopyrrolidine-1,3-dicarboxylate
  • Molecular Formula: C₁₃H₂₁NO₅
  • Molecular Weight : 257.28 g/mol (TCI America, CAS 146256-98-6) .
  • Key Features : A pyrrolidine ring substituted with a 4-oxo group, a methyl group at position 3, and two ester groups (tert-butyl and ethyl) at positions 1 and 3.

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidine Ring

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Applications
Target Compound : 1-Tert-butyl 3-ethyl 3-methyl-4-oxopyrrolidine-1,3-dicarboxylate 897043-85-5 C₁₃H₂₁NO₅ 257.28 4-oxo, 3-methyl Ketone, esters Drug intermediates
(3R,4S)-1-tert-Butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate 895243-98-8 C₁₃H₂₂N₂O₄ 286.33 4-amino Amine, esters Peptide mimetics
1-tert-Butyl 3-ethyl 4-hydroxypyrrolidine-1,3-dicarboxylate 146256-99-7 C₁₂H₂₁NO₅ 259.30 4-hydroxy Hydroxyl, esters Oxidation precursors
1-tert-Butyl 3-ethyl 4-methylpyrrolidine-1,3-dicarboxylate 1824525-17-8 C₁₄H₂₅NO₄ 271.35 4-methyl Alkyl, esters Lipophilic building blocks
1-Tert-butyl 3-methyl 3-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate 1823256-51-4 C₁₂H₁₈F₃NO₄ 297.27 3-CF₃ Trifluoromethyl, esters Fluorinated drug candidates

Key Observations :

  • Reactivity: The 4-oxo group in the target compound enhances electrophilicity, enabling nucleophilic additions (e.g., Grignard reactions) compared to 4-amino or 4-hydroxy derivatives, which are more nucleophilic .
  • Solubility : The tert-butyl group improves steric protection and lipophilicity, while ethyl esters balance solubility in polar solvents .
  • Synthetic Utility : Fluorinated analogs (e.g., 3-CF₃) are prized for metabolic stability in medicinal chemistry, whereas hydroxylated variants serve as intermediates for further functionalization .

Piperidine-Based Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Core Structure Applications
1-tert-Butyl 3-ethyl 4-(diethoxyphosphoryloxy)-5,6-dihydropyridine-1,3(2H)-dicarboxylate N/A C₁₇H₂₈NO₈P 408.37 Piperidine Phosphorylated intermediates
1-tert-Butyl 3-methyl 3-benzyl-4-oxopiperidine-1,3-dicarboxylate 193274-00-9 C₁₉H₂₅NO₅ 347.41 Piperidine Kinase inhibitor precursors

Comparison :

  • Piperidine derivatives (six-membered rings) exhibit distinct conformational flexibility and reactivity compared to pyrrolidine analogs. For example, the dihydropyridine intermediate in undergoes phosphorylation for cross-coupling reactions .

Research Findings and Trends

  • Synthetic Methodologies : Photoredox catalysis (e.g., Ir(ppy)₃) is increasingly used for stereoselective synthesis of pyrrolidine derivatives, as seen in .
  • Functional Group Impact: The 4-oxo group in the target compound is critical for forming enolates, enabling C–C bond formation, while amino groups facilitate amide coupling .
  • Market Availability : The target compound is available commercially (≥97% purity, TCI America) as a building block, reflecting its demand in high-throughput drug discovery .

Biological Activity

1-Tert-butyl 3-ethyl 3-methyl-4-oxopyrrolidine-1,3-dicarboxylate, also known by its CAS number 897043-85-5, is a compound with significant potential in pharmaceutical and biochemical research. This article explores its biological activity, applications, and relevant research findings.

  • Molecular Formula : C13H21NO5
  • Molecular Weight : 271.32 g/mol
  • Purity : ≥97% (HPLC)
  • IUPAC Name : 1-(tert-butyl) 3-ethyl 3-methyl-4-oxopyrrolidine-1,3-dicarboxylate
  • Structural Formula : Chemical Structure

Biological Activity

This compound has been investigated for various biological activities:

Pharmacological Applications

  • Neurological Disorders : This compound serves as an intermediate in the synthesis of pharmaceuticals aimed at treating neurological conditions. Its structural properties allow it to interact with biological targets involved in neuropharmacology .
  • Antibacterial Properties : Preliminary studies suggest that derivatives of this compound exhibit antibacterial activity against resistant strains of bacteria. Research indicates that it may inhibit specific bacterial enzymes, making it a candidate for developing new antibiotics .

Biochemical Studies

The compound is utilized in biochemical research to explore enzyme interactions and metabolic pathways. This aids in drug discovery processes by providing insights into how compounds affect biological systems .

Synthesis and Characterization

Recent studies have focused on the synthesis of various derivatives of this compound to enhance its biological activity and efficacy. For instance, modifications to the oxopyrrolidine structure have shown improved interactions with target proteins involved in disease processes .

Case Studies

A notable case study involved the evaluation of the compound's effects on specific bacterial strains. The study demonstrated that certain derivatives had a significant inhibitory effect on beta-lactamase enzymes, which are responsible for antibiotic resistance in several Gram-negative pathogens. This finding underscores the potential of this compound in addressing antibiotic resistance issues .

Applications

The versatility of this compound extends beyond pharmacology:

Application AreaDescription
Pharmaceutical SynthesisKey intermediate for drugs targeting neurological disorders and infections.
Organic SynthesisServes as a building block for complex organic molecules in chemical reactions.
Material ScienceExplored for use in developing advanced materials such as polymers and coatings.
Agricultural ChemistryUsed in formulating agrochemicals for effective and environmentally friendly pesticides.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-tert-butyl 3-ethyl 3-methyl-4-oxopyrrolidine-1,3-dicarboxylate, and how can reaction yields be optimized?

  • The compound can be synthesized via Boc-protection and esterification reactions. A general procedure involves reacting ethyl 2-oxoacetate with tert-butyl carbamate under basic conditions, followed by purification using column chromatography. Yields (~56%) can be improved by optimizing stoichiometry, reaction time, and temperature. NMR and internal standards (e.g., mesitylene) are critical for yield validation . Statistical Design of Experiments (DoE) is recommended to systematically identify optimal conditions (e.g., solvent polarity, catalyst loading) .

Q. Which analytical techniques are most effective for characterizing the compound’s purity and structural integrity?

  • 1H/13C NMR : Confirm regiochemistry of substituents (e.g., tert-butyl vs. ethyl groups) and detect impurities.
  • IR Spectroscopy : Identify carbonyl (C=O) stretches (~1700–1750 cm⁻¹) and ester functionalities.
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]+ or [M+Na]+ ions) and fragmentation patterns.
  • Melting Point Analysis : Assess crystalline purity .

Q. How can researchers ensure high purity (>97%) during synthesis?

  • Use recrystallization or preparative HPLC for purification. Monitor purity via HPLC with UV detection (λ = 254 nm) and cross-validate with NMR integration. Purity specifications should align with pharmacopeial standards for intermediates .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemical calculations) guide reaction optimization for this compound?

  • Quantum mechanics (QM)-based reaction path searches predict transition states and intermediates, reducing trial-and-error experimentation. For example, density functional theory (DFT) can model steric effects of the tert-butyl group on reaction kinetics. Computational results should be validated with experimental data (e.g., kinetic isotope effects) to refine activation parameters .

Q. What experimental design strategies are recommended for resolving contradictory data in reaction yield or selectivity?

  • Apply DoE to isolate confounding variables (e.g., solvent polarity, temperature). For example, a factorial design can test interactions between catalyst type and reaction time. Contradictions in yield data may arise from unaccounted variables (e.g., moisture sensitivity), requiring robustness testing . Advanced statistical tools (e.g., ANOVA, response surface methodology) can identify outliers and refine models .

Q. How can reactor design principles improve scalability for synthesizing this compound?

  • Continuous-flow reactors enhance heat/mass transfer for exothermic esterification steps. Membrane separation technologies (e.g., nanofiltration) can isolate intermediates efficiently. Computational fluid dynamics (CFD) simulations optimize mixing profiles and residence time distribution .

Q. What safety protocols are critical when handling tert-butyl-protected intermediates under oxidative conditions?

  • Conduct hazard assessments for peroxidation risks (e.g., tert-butyl groups under O₂). Use inert atmospheres (N₂/Ar) and monitor exotherms via calorimetry. First-aid measures must address potential exposure routes (e.g., skin contact: rinse with water; inhalation: move to fresh air) .

Key Methodological Takeaways

  • Synthesis : Prioritize Boc-protection strategies to avoid side reactions at the pyrrolidine nitrogen .
  • Characterization : Combine orthogonal techniques (NMR, MS, IR) for structural confirmation .
  • Optimization : Integrate DoE with computational modeling to minimize experimental iterations .
  • Safety : Implement real-time monitoring for reactive intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.